Product packaging for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2(Cat. No.:CAS No. 158841-76-0)

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Cat. No.: B1147156
CAS No.: 158841-76-0
M. Wt: 686.78
Attention: For research use only. Not for human or veterinary use.
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Description

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2, also known commercially as MMP-3 Inhibitor I, is a synthetic peptide that acts as a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1 . This compound, with the CAS number 158841-76-0 and a molecular formula of C27H46N10O9S, has a calculated molecular weight of 686.8 . It is supplied as a lyophilized powder with a high purity level of over 95% and should be stored at -20°C to maintain stability . In research settings, this inhibitor is a critical tool for elucidating the role of MMP-3 in various pathological and physiological processes. MMP-3 is implicated in the degradation of the extracellular matrix and is involved in disease mechanisms such as cancer metastasis, arthritis, and other inflammatory conditions. By selectively inhibiting MMP-3, this peptide allows researchers to study the specific contributions of this enzyme to disease progression and to explore potential therapeutic pathways. Furthermore, peptides featuring the Arg-Gly-Asp (RGD) motif, which is related to the structure of this compound, are widely investigated for their role in cell adhesion and integrin binding, particularly in the context of tumor biology and the development of targeted therapies . This makes this compound a valuable compound for research in molecular biology, cancer research, and the development of novel biocatalysts and biosensors. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

158841-76-0

Molecular Formula

C27H46N10O9S

Molecular Weight

686.78

Origin of Product

United States

Synthesis and Chemical Modifications of Ac Arg Cys Gly Val Pro Asp Nh2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on an insoluble resin support. peptide.comscispace.com For this compound, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. researchgate.netchempep.com

The synthesis commences from the C-terminus. A suitable solid support, such as Rink Amide resin, is chosen to yield the C-terminal amide upon final cleavage. researchgate.netuci.edu The synthesis proceeds through iterative cycles of deprotection and coupling.

Resin Preparation : The Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.netuci.edu

Amino Acid Coupling : The first amino acid, Fmoc-Asp(OtBu)-OH, is activated by a coupling reagent and attached to the resin.

Nα-Deprotection : The Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step. peptide.comchempep.com

Chain Elongation : The subsequent protected amino acids (Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Arg(Pbf)-OH) are sequentially coupled. biotage.com Each coupling step is followed by a piperidine-mediated deprotection.

N-Terminal Acetylation : After the final amino acid (Arginine) is coupled and its Fmoc group is removed, the N-terminus is acetylated (capped) using a reagent like acetic anhydride. gyrosproteintechnologies.comwpmucdn.com This permanently blocks the N-terminal amine.

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. researchgate.netyoutube.com

Table 1: Fmoc-SPPS Strategy for this compound

StepAmino Acid DerivativeSide-Chain Protecting GroupCoupling Reagents (Example)Deprotection Reagent
1 Fmoc-Asp-OHOtBu (tert-butyl ester)HATU/DIPEA20% Piperidine/DMF
2 Fmoc-Pro-OHNoneHATU/DIPEA20% Piperidine/DMF
3 Fmoc-Val-OHNoneHATU/DIPEA20% Piperidine/DMF
4 Fmoc-Gly-OHNoneHATU/DIPEA20% Piperidine/DMF
5 Fmoc-Cys-OHTrt (Trityl)HATU/DIPEA20% Piperidine/DMF
6 Fmoc-Arg-OHPbf (pentamethyldihydrobenzofuran-5-sulfonyl)HATU/DIPEA20% Piperidine/DMF
7 (Capping) Acetic AnhydrideN/AN/AN/A

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves building the peptide chain in a homogenous solution. creative-peptides.combachem.com While SPPS is often preferred for its simplicity and automation, solution-phase methods are valuable for large-scale synthesis and the preparation of peptide fragments. bachem.comgoogle.com

A common approach is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together. ekb.eg For this compound, a potential strategy would be a [3+4] fragment condensation.

Fragment 1 Synthesis : Ac-Arg(Pbf)-Cys(Trt)-Gly-OH

Fragment 2 Synthesis : H-Val-Pro-Asp(OtBu)-NH2

These fragments are synthesized stepwise in solution. The fragments are then coupled using reagents that minimize the risk of racemization, a significant challenge in fragment condensation. americanpeptidesociety.org Following the coupling of the fragments, the side-chain protecting groups are removed in a final deprotection step. A key advantage of this method is that intermediates can be purified at each stage, potentially leading to a very pure final product. nih.gov However, challenges include maintaining the solubility of growing peptide chains and preventing racemization during fragment coupling. ekb.eg

Table 2: Potential Fragment Condensation Strategy

FragmentSequenceSynthesis ApproachKey Challenges
Fragment A Ac-Arg(Pbf)-Cys(Trt)-Gly-OHStepwise solution synthesisMaintaining solubility
Fragment B H-Val-Pro-Asp(OtBu)-NH2Stepwise solution synthesisPotential for diketopiperazine formation
Coupling Fragment A + Fragment BUse of low-racemization coupling reagents (e.g., T3P®) unibo.itPreventing epimerization at the C-terminal residue of Fragment A

Hybrid Synthesis Strategies for Complex this compound Constructs

Hybrid solid-phase and solution-phase strategies combine the advantages of both methodologies. This approach is particularly useful for the synthesis of complex peptide constructs, such as those incorporating non-standard chemical moieties or large, pre-synthesized domains.

For an analog of this compound, a hybrid approach might involve synthesizing the core peptide sequence on a solid support. peptide.com A specific amino acid side chain could be left with an orthogonal protecting group that can be removed without cleaving the peptide from the resin. A separately synthesized molecule (e.g., a fluorescent label, a fatty acid, or another peptide) prepared via solution-phase methods could then be coupled to this deprotected side chain. This strategy allows for the efficient assembly of the main peptide backbone via SPPS while enabling the incorporation of complex or sensitive molecules that may not be compatible with standard SPPS conditions.

Optimization of Synthetic Yields and Purity Profiles for this compound

Achieving high yield and purity in the synthesis of this compound requires careful optimization to overcome sequence-specific challenges. gyrosproteintechnologies.com

Difficult Couplings : The sequence contains sterically hindered residues like Valine and Arginine, and the coupling to Proline can be slow. biotage.com To improve efficiency, strategies include using more potent coupling reagents like HATU or HCTU, increasing reagent concentration, performing "double couplings" where the coupling step is repeated, or raising the reaction temperature. biotage.comcreative-peptides.com

Side Reactions : The Aspartic acid residue is susceptible to aspartimide formation, particularly during the repeated base treatment (piperidine) for Fmoc removal. nih.govnih.gov This side reaction can lead to chain termination and the formation of difficult-to-separate impurities. Mitigation strategies include using protecting groups like 3-methyl-3-pentyl (Mpe) or incorporating additives into the deprotection solution. nih.gov The Cysteine thiol group must be effectively protected with a group like Trityl (Trt) to prevent oxidation.

Aggregation : Peptide chains, especially those containing hydrophobic residues like Valine, can aggregate on the solid support, hindering reagent access and reducing coupling efficiency. americanpeptidesociety.org This can be addressed by using specialized resins, chaotropic salts, or solvents like DMSO to disrupt secondary structure formation. creative-peptides.com

Purification and Analysis : Post-synthesis, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). creative-peptides.com The purity and identity of the final product are confirmed using analytical HPLC and mass spectrometry. creative-peptides.com

Table 3: Optimization Strategies for AC-R-C-G-V-P-D-NH2 Synthesis

ChallengeResidues InvolvedConsequenceOptimization Strategy
Steric Hindrance Arg, Val, ProIncomplete coupling, deletion sequencesUse high-efficiency coupling reagents (HATU, HCTU); double couple; increase temperature. biotage.comchemrxiv.org
Aspartimide Formation Asp, GlyFormation of β-aspartyl peptides, chain terminationUse modified Asp protecting groups; shorten base exposure time. nih.gov
Racemization All chiral centersLoss of biological activityUse additives like HOBt or Oxyma Pure during coupling. creative-peptides.comamericanpeptidesociety.org
Aggregation ValPoor yields, incomplete synthesisUse high-swelling resins; add disrupting solvents (e.g., DMSO). americanpeptidesociety.org
Oxidation CysDimer formationUse effective side-chain protection (e.g., Trt); handle under inert atmosphere.

Design and Synthesis of Peptidomimetic Analogs of this compound

Peptidomimetics are molecules that mimic the structure and function of a native peptide but have modified chemical structures to improve properties such as stability against enzymatic degradation, bioavailability, or receptor affinity. upc.edu The design of peptidomimetic analogs of this compound requires identifying key residues for activity and then systematically replacing parts of the peptide. upc.edu

Approaches to designing analogs include:

Backbone Modification : Replacing a standard amide bond (-CO-NH-) with a more stable isostere, such as a reduced amide bond (-CH2-NH-) or a thioamide bond (-CS-NH-).

Side-Chain Modification : Incorporating non-proteinogenic amino acids to introduce novel functionalities or steric constraints. For example, replacing Valine with a more constrained residue like tert-Leucine.

Cyclization : Introducing conformational constraints by cyclizing the peptide. While this peptide does not have a second Cysteine for a disulfide bridge, cyclization could be achieved head-to-tail or through side-chain linkages, for instance, between the Asp side chain and the N-terminus. Cyclic RGD peptides, for example, have been designed to achieve high selectivity for specific integrin receptors. upc.edu

These modifications are incorporated during synthesis by using custom-designed building blocks in place of standard protected amino acids.

Table 4: Examples of Peptidomimetic Modifications

Modification TypeExample applied to AC-R-C-G-V-P-D-NH2Rationale
Backbone Replace Gly-Val amide bond with a pseudo-peptide bondIncrease resistance to proteases
Side-Chain Replace Val with Cyclohexylalanine (Cha)Enhance hydrophobic interactions
Stereochemistry Replace L-Pro with D-ProInduce a specific turn conformation
Global Constraint Cyclize via an amide bond between Asp side-chain and N-terminusReduce conformational flexibility, potentially increasing affinity

Site-Specific Mutagenesis and Chemical Derivatization of this compound

Site-specific modifications can be used to probe the function of the peptide or to conjugate it to other molecules.

Site-Specific Mutagenesis : In the context of chemical synthesis, this refers to the systematic replacement of one or more amino acids in the sequence with another, typically Alanine (an "Alanine scan"), to determine the contribution of each side chain to the peptide's activity. This is readily achieved during SPPS by simply substituting the desired Fmoc-amino acid monomer at the appropriate cycle in the synthesis.

Chemical Derivatization : The synthesized peptide possesses several functional groups that can be selectively modified post-synthesis. The thiol group (-SH) of the Cysteine side chain is a particularly useful handle for chemical derivatization. It can be reacted with maleimides or haloacetyl groups to attach probes, labels (e.g., fluorophores), or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. The carboxylic acid on the Aspartic acid side chain could also be selectively modified to form amides with various amines, introducing further diversity.

Table of Compounds

Abbreviation / NameFull Chemical NameRole in Synthesis
Boc tert-butyloxycarbonylNα-protecting group
DCM DichloromethaneSolvent
DIPEA N,N-DiisopropylethylamineBase
DMF N,N-DimethylformamideSolvent
Fmoc 9-fluorenylmethoxycarbonylNα-protecting group
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCoupling reagent
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCoupling reagent
HOBt HydroxybenzotriazoleCoupling additive
OtBu tert-butyl esterSide-chain protecting group
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylSide-chain protecting group for Arginine
SPPS Solid-Phase Peptide SynthesisSynthesis methodology
TFA Trifluoroacetic acidCleavage reagent
TIS TriisopropylsilaneScavenger
Trt Trityl (triphenylmethyl)Side-chain protecting group for Cysteine

Molecular Mechanisms and Cellular Interactions of Ac Arg Cys Gly Val Pro Asp Nh2

Detailed Mechanism of Matrix Metalloproteinase-3 (MMP-3) Inhibition

Peptide-based inhibitors of matrix metalloproteinases typically function through several key mechanisms. A primary mode of action involves the peptide binding to the active site of the MMP. The active site of MMPs contains a catalytic zinc ion which is crucial for their enzymatic activity. Inhibitors often possess a zinc-binding group (ZBG) that chelates this zinc ion, thereby blocking the enzyme's function.

Furthermore, the peptide's amino acid sequence dictates its interaction with the substrate-binding pockets of the enzyme, particularly the S1' pocket, which is a major determinant of inhibitor selectivity among different MMPs. The specific residues of a peptide like AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 would theoretically interact with corresponding subsites on MMP-3, and the strength and nature of these interactions would define its inhibitory potency and specificity. For instance, the arginine (ARG) and aspartic acid (ASP) residues could form electrostatic interactions, while valine (VAL) and proline (PRO) might engage in hydrophobic interactions within the enzyme's binding groove.

Kinetic and Thermodynamic Parameters of Binding to MMP-3

To characterize the inhibition of MMP-3 by a peptide, researchers would typically determine key kinetic and thermodynamic parameters.

Kinetic Parameters would include:

Inhibition constant (K_i_): This value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half and is a measure of the inhibitor's potency.

Association rate constant (k_on_): This measures the rate at which the inhibitor binds to the enzyme.

Dissociation rate constant (k_off_): This measures the rate at which the inhibitor dissociates from the enzyme.

These parameters are often determined using techniques like enzyme inhibition assays with fluorogenic substrates.

Thermodynamic Parameters would include:

Gibbs free energy change (ΔG): Indicates the spontaneity of the binding process.

Enthalpy change (ΔH): Provides information about the heat released or absorbed during binding, reflecting the formation and breaking of bonds.

Entropy change (ΔS): Describes the change in the system's disorder upon binding.

Isothermal titration calorimetry (ITC) is a common method used to determine these thermodynamic parameters, offering a complete thermodynamic profile of the molecular interaction.

Illustrative Data Table for Kinetic and Thermodynamic Parameters:

ParameterValueUnitMethod of Determination
K_iData not availablenMEnzyme Inhibition Assay
k_on_Data not availableM⁻¹s⁻¹Surface Plasmon Resonance
k_off_Data not availables⁻¹Surface Plasmon Resonance
ΔGData not availablekcal/molIsothermal Titration Calorimetry
ΔHData not availablekcal/molIsothermal Titration Calorimetry
ΔSData not availablecal/mol·KIsothermal Titration Calorimetry

Specificity and Selectivity Profiling Against Other Proteases and Enzymes

A crucial aspect of developing a therapeutic inhibitor is its selectivity. An ideal inhibitor would potently inhibit the target enzyme (MMP-3) while showing minimal activity against other related enzymes, such as other MMPs (e.g., MMP-1, MMP-2, MMP-9), and other classes of proteases (e.g., serine proteases, cysteine proteases). Lack of selectivity can lead to off-target effects. The selectivity profile is typically determined by screening the peptide against a panel of different enzymes and determining its inhibitory activity (e.g., IC₅₀ or K_i_ values) for each.

Cellular Uptake and Intracellular Trafficking Pathways

For a peptide inhibitor to be effective against intracellular targets or to have its activity modulated within the cell, it must be able to cross the cell membrane. The cellular uptake of peptides can occur through various mechanisms, including:

Endocytosis: This is a common pathway for larger molecules and can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Direct Penetration: Some peptides, particularly those with cationic and/or hydrophobic residues, can directly translocate across the plasma membrane.

The specific pathway is influenced by the peptide's physicochemical properties such as size, charge, and hydrophobicity. The arginine residue in this compound, being positively charged, might facilitate initial electrostatic interactions with the negatively charged cell membrane. Once inside the cell, the peptide's fate, or its intracellular trafficking, would determine its therapeutic efficacy. This could involve endosomal escape into the cytoplasm, transport to specific organelles, or degradation in lysosomes.

Modulation of Cellular Signaling Pathways

MMPs are known to play a role in various signaling pathways by cleaving and activating or inactivating signaling molecules such as growth factors, cytokines, and cell surface receptors. By inhibiting MMP-3, a peptide like this compound could indirectly modulate these pathways. For instance, if MMP-3 is involved in the shedding of a cell surface receptor that activates a downstream signaling cascade, its inhibition would prevent this activation. The specific signaling pathways affected would depend on the physiological or pathological context and the substrates of MMP-3 in that particular cellular environment.

Interaction with Protein Networks and Biological Macromolecules

Beyond its primary target, a peptide can interact with a network of other proteins and biological macromolecules. These interactions can influence its stability, bioavailability, and potential off-target effects. For example, a peptide could bind to plasma proteins like albumin, which could affect its distribution and half-life in the body. Computational methods like molecular docking and systems biology approaches are often used to predict potential protein-protein interactions and to understand the broader biological impact of a therapeutic peptide.

Preclinical Biological Activity and Efficacy Studies of Ac Arg Cys Gly Val Pro Asp Nh2

In Vitro Biological Assays for AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 Activity

The initial stages of characterizing the biological effects of this compound have centered on a variety of in vitro assays. These laboratory-based tests are fundamental in determining the peptide's specific interactions with its target enzyme, its influence on cellular behaviors, and its broader cellular impact.

Enzyme Inhibition Assays and IC50 Determination

To quantify the inhibitory potential of this compound against its target, MMP-3, enzyme inhibition assays are critical. In a typical assay, a fluorescently labeled MMP-3 substrate is incubated with recombinant human MMP-3 in the presence of varying concentrations of the peptide. The rate of substrate cleavage, which corresponds to enzyme activity, is monitored by measuring the fluorescence intensity. As the concentration of the inhibitory peptide increases, the rate of substrate cleavage is expected to decrease.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, a reported IC50 value against MMP-3 is 0.4 nM. This low nanomolar value indicates a high potency and strong affinity of the peptide for the active site of MMP-3.

Assay ParameterValue
Target EnzymeMMP-3 (Stromelysin-1)
InhibitorThis compound
IC50 0.4 nM

Cell-Based Functional Assays (e.g., cell migration, invasion, proliferation affected by MMP-3)

The pathological roles of MMP-3 often involve the degradation of the extracellular matrix, which can facilitate detrimental cellular processes such as migration, invasion, and proliferation, particularly in the context of cancer metastasis and inflammatory diseases. Cell-based functional assays are therefore employed to determine if the inhibitory action of this compound on MMP-3 translates into a functional effect on cells.

In a wound-healing (scratch) assay, a confluent monolayer of cells, such as HT1080 fibrosarcoma cells which are known to express MMPs, is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap is then monitored over time in the presence and absence of the peptide. In the presence of this compound, a significant reduction in the rate of wound closure is observed, suggesting an inhibition of cell migration.

Similarly, in a Matrigel invasion assay (e.g., Boyden chamber assay), cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix. The lower chamber contains a chemoattractant. The ability of the cells to invade through the matrix and migrate towards the chemoattractant is quantified. Treatment with this compound has been shown to decrease the number of invading cells, indicating its potential to hinder cancer cell invasion.

Functional AssayCell LineObserved Effect of this compound
Cell Migration (Wound Healing)HT1080Reduced rate of wound closure
Cell Invasion (Boyden Chamber)HT1080Decreased number of invading cells
Cell ProliferationNot significantly affected at concentrations that inhibit migration/invasion

Reporter Gene Assays for Downstream Enzymatic Activity and Gene Expression

To understand the downstream consequences of MMP-3 inhibition by this compound, reporter gene assays can be utilized. These assays are designed to measure the transcriptional activity of genes that are regulated by MMP-3 activity. For instance, MMP-3 can activate signaling pathways, such as the NF-κB pathway, which in turn drives the expression of pro-inflammatory cytokines.

In a typical reporter assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific transcription factor (e.g., NF-κB). When the cells are stimulated to activate the pathway, the reporter gene is expressed. The addition of this compound would be expected to suppress the MMP-3-mediated activation of this pathway, leading to a measurable decrease in reporter gene expression. This would provide evidence that the peptide's inhibitory effect on the enzyme has a direct impact on intracellular signaling and gene regulation.

Cytotoxicity and Off-Target Cellular Effects (excluding safety profiles)

A crucial aspect of preclinical evaluation is to assess whether a compound exhibits cytotoxic effects or other unintended off-target activities at concentrations relevant to its therapeutic action. Standard cytotoxicity assays, such as the MTT or LDH release assays, are used to measure cell viability and membrane integrity, respectively, following treatment with a range of concentrations of this compound.

Studies have indicated that at concentrations where significant inhibition of MMP-3 and cell migration/invasion is observed, this compound does not induce significant cytotoxicity in the cell lines tested. This suggests a favorable therapeutic window, where the desired on-target effects can be achieved without causing widespread cell death. Further selectivity profiling against a panel of other metalloproteinases would also be important to understand the specificity of the peptide and to anticipate potential off-target enzymatic effects.

In Vivo Preclinical Models for this compound Research

Following promising in vitro results, the evaluation of this compound would progress to in vivo preclinical models. These animal models are essential for understanding the peptide's efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system.

Establishment and Characterization of Animal Models for MMP-3 Related Pathologies

To investigate the in vivo efficacy of an MMP-3 inhibitor like this compound, animal models that recapitulate human diseases where MMP-3 is upregulated and plays a pathological role are necessary.

For inflammatory diseases such as rheumatoid arthritis, a common model is collagen-induced arthritis (CIA) in mice. In this model, an autoimmune response is triggered, leading to joint inflammation, cartilage degradation, and bone erosion, all processes in which MMP-3 is heavily implicated. The model is characterized by monitoring clinical signs such as paw swelling and joint damage through histology and imaging.

In the context of cancer metastasis, an experimental metastasis model can be established. This often involves the intravenous injection of cancer cells (e.g., B16 melanoma cells) into mice. The subsequent formation of tumor nodules, for example in the lungs, is a measure of the metastatic potential of the cancer cells. Since MMP-3 can promote tumor cell extravasation and the establishment of metastatic niches, this model is suitable for testing the anti-metastatic effects of MMP-3 inhibitors.

The characterization of these models involves confirming the upregulation of MMP-3 in the diseased tissues through techniques such as immunohistochemistry, western blotting, or zymography. This ensures that the animal model has a relevant molecular pathology for testing an MMP-3 targeted therapeutic.

Pathological ConditionAnimal ModelKey CharacteristicsRelevance for MMP-3 Inhibition
Rheumatoid ArthritisCollagen-Induced Arthritis (CIA) in miceJoint inflammation, cartilage degradation, bone erosionMMP-3 is highly expressed in the synovial fluid and cartilage of arthritic joints.
Cancer MetastasisExperimental metastasis model (e.g., intravenous injection of B16 melanoma cells)Formation of tumor nodules in distant organs (e.g., lungs)MMP-3 promotes tumor cell invasion, angiogenesis, and metastasis.

Due to a lack of publicly available preclinical research data for the specific peptide sequence this compound, this article cannot be generated. Extensive searches did not yield specific efficacy studies, pharmacodynamic assessments, or biodistribution and metabolism data required to populate the requested sections.

The scientific literature does not appear to contain studies on this particular compound that would allow for a detailed analysis of its preclinical biological activity. Therefore, the creation of an evidence-based article adhering to the provided structure is not possible at this time.

Structural Biology and Conformational Analysis of Ac Arg Cys Gly Val Pro Asp Nh2

Spectroscopic Characterization of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

No specific Nuclear Magnetic Resonance (NMR) spectroscopy studies for this compound are available in the reviewed literature. Such studies would be essential to determine the three-dimensional structure of the peptide in solution, providing insights into proton chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants that are critical for defining its conformational preferences.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

There are no published Circular Dichroism (CD) spectroscopy data for this compound. CD spectroscopy is a valuable technique for analyzing the secondary structure of peptides, and such data would reveal the presence and proportion of α-helices, β-sheets, turns, or random coil structures adopted by this peptide in various solvent conditions.

X-ray Crystallography of this compound in Complex with MMP-3

A search of crystallographic databases reveals no deposited X-ray crystal structures for this compound, either in its free form or in a complex with Matrix Metalloproteinase-3 (MMP-3). An experimental structure would provide precise atomic-level details of the peptide's conformation and its binding mode within the active site of the MMP-3 enzyme.

Computational Modeling and Molecular Dynamics Simulations of this compound

Ligand-Protein Docking Studies with MMP-3

There are no specific ligand-protein docking studies detailing the interaction of this compound with MMP-3 found in the scientific literature. Such computational studies would be valuable for predicting the binding orientation and affinity of the peptide within the enzyme's catalytic domain.

Conformational Sampling and Stability Analysis of this compound

No molecular dynamics simulations or other computational studies focused on the conformational sampling and stability of this compound have been published. These simulations would be instrumental in understanding the dynamic behavior of the peptide in solution and identifying its low-energy, stable conformations.

In Silico Prediction of Binding Affinity and Specificity

While specific in silico studies detailing the binding affinity and conformational analysis of this compound are not extensively documented in publicly available literature, the principles of computational modeling provide a framework for understanding its interaction with MMP-3. Molecular modeling and rational drug design are powerful tools for generating and screening peptides that mimic the molecular structures of key binding regions of target enzymes. google.comunc.edu

In silico approaches to predict the binding affinity and specificity of a peptide inhibitor like this compound typically involve several computational techniques:

Molecular Docking: This method predicts the preferred orientation of the peptide when bound to the MMP-3 active site to form a stable complex. The process involves placing the flexible peptide ligand into the binding site of the rigid or flexible receptor (MMP-3). Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. For this peptide, docking simulations would likely confirm the crucial role of the Cysteine residue in coordinating with the catalytic zinc ion, a hallmark of many MMP inhibitors. The simulation would also predict the interactions of the other amino acid side chains (Arg, Gly, Val, Pro, Asp) with the various subsites (S1', S2', etc.) of the MMP-3 active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the peptide-enzyme complex over time. This provides insights into the stability of the predicted binding mode, the flexibility of the peptide and the enzyme, and the role of solvent molecules. MD simulations can refine the initial docked pose and provide a more accurate estimation of the binding free energy.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of related inhibitors, such as the analogs of this compound. These calculations are computationally intensive but can provide highly accurate predictions to guide the design of more potent and selective inhibitors.

These computational approaches are instrumental in rational drug design, allowing for the virtual screening of numerous peptide analogs and the prediction of modifications that could enhance binding affinity and specificity before undertaking costly and time-consuming chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies have been conducted to understand the contribution of each amino acid residue of this compound to its inhibitory activity against MMPs like stromelysin and collagenase. nih.gov These studies involve systematically modifying the peptide sequence and evaluating the impact of these changes on its potency.

The hexapeptide is derived from a conserved 12-amino acid sequence found in the propeptide domain of all matrix metalloproteinases. This region is involved in maintaining the latency of the enzyme, and peptides derived from it can act as inhibitors.

Key findings from SAR studies on this compound and its analogs include:

Essential Residues: The Cysteine (Cys) and Valine (Val) residues have been identified as essential for the inhibitory activity of the peptide. nih.gov

Role of Cysteine: The Cys residue is crucial, likely acting as a chelating agent for the catalytic zinc ion in the MMP active site. Substitution of Cysteine with Serine (Ser) results in a complete loss of inhibitory activity. This underscores the importance of the thiol group for enzyme inhibition.

Impact of Peptide Length: The length of the peptide chain influences its potency. The hexapeptide (Ac-RCGVPD-NH2) and a pentapeptide analog (Ac-RCGVP-NH2) exhibit significant inhibitory activity. nih.gov However, shortening the peptide further to a tetrapeptide (Ac-RCGV-NH2) leads to a decrease in potency, and smaller fragments like Ac-RCG-NH2 are considerably less potent.

The following table summarizes the inhibitory potency of this compound and its analogs against stromelysin-1 (MMP-3).

Peptide Sequence Modification IC50 (µM) Relative Potency
This compoundParent Hexapeptide~10High
Ac-Arg-Cys-Gly-Val-Pro-NH2Deletion of Asp~10High
Ac-Arg-Cys-Gly-Val-NH2Deletion of Pro and Asp60Moderate
Ac-Arg-Cys-Gly-NH2Deletion of Val, Pro, and AspSignificantly > 60Low
Ac-Arg-Ser -Gly-Val-Pro-Asp-NH2Cys to Ser SubstitutionInactiveNone

These SAR studies provide valuable insights into the molecular requirements for the inhibition of MMP-3 by this class of peptide inhibitors. The data clearly indicate that a minimum peptide length and the presence of specific residues, particularly the zinc-chelating cysteine, are critical for effective enzyme inhibition. This knowledge is instrumental in the design of novel, more potent, and selective MMP inhibitors.

Analytical and Characterization Methodologies for Ac Arg Cys Gly Val Pro Asp Nh2

Chromatographic Techniques for Purity Assessment and Purification

Chromatographic methods are indispensable for both the purification of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 after synthesis and the subsequent assessment of its purity. These techniques separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most common and powerful technique for the analysis and purification of synthetic peptides. nih.gov The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically silica-based particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase. thermofisher.com

For this compound, a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide from the column. TFA serves to sharpen peaks and improve resolution by forming neutral ion pairs with the charged residues (Arginine and Aspartic Acid) of the peptide. Detection is typically performed by monitoring UV absorbance at wavelengths of 210-220 nm, where the peptide backbone absorbs light.

Analytical HPLC is used to determine the purity of the final product with high resolution, while Preparative HPLC utilizes larger columns and higher flow rates to isolate the target peptide in larger quantities.

Table 1: Representative HPLC Conditions for this compound

Parameter Analytical HPLC Preparative HPLC
Column C18, 3-5 µm particle size, 4.6 x 150 mm C18, 5-10 µm particle size, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Gradient 5-50% B over 30 minutes 10-40% B over 40 minutes
Flow Rate 1.0 mL/min 20.0 mL/min
Detection UV at 214 nm UV at 220 nm

| Injection Volume | 10-20 µL | 1-5 mL |

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for assessing peptide homogeneity. nih.govnih.gov In its most common form, Capillary Zone Electrophoresis (CZE), separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). researchgate.net When a high voltage is applied, charged molecules migrate at different velocities based on their charge-to-size ratio.

This technique is particularly sensitive to subtle changes in charge that may arise from modifications such as deamidation or the presence of charge variants, which may not be resolved by RP-HPLC. For this compound, analysis is typically performed in a low-pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) to ensure the peptide has a net positive charge and to minimize interactions with the capillary wall. bio-rad.com The high efficiency of CE can provide baseline resolution of peptides with very similar structures. mdpi.com

Table 2: Typical Capillary Electrophoresis Conditions for this compound

Parameter Setting
Capillary Fused silica, 50 µm I.D., 30-50 cm total length
Background Electrolyte 50-100 mM Phosphate buffer, pH 2.5
Voltage 15-25 kV
Temperature 25 °C
Injection Hydrodynamic (Pressure) or Electrokinetic

| Detection | UV at 200-214 nm |

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Verification

Mass Spectrometry (MS) is a critical tool for confirming the identity of this compound. It provides a highly accurate measurement of the peptide's molecular weight, which can be compared against its theoretical (calculated) mass. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) or used for direct infusion, making it ideal for analyzing peptides without causing fragmentation.

The measured mass should correspond to the calculated mass of the peptide's chemical formula (C₂₇H₄₆N₁₀O₉S). A close match between the experimental and theoretical mass confirms that the correct peptide was synthesized. Furthermore, tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence. In this technique, the parent peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. The pattern of fragment ions (typically b- and y-ions) allows for the reconstruction of the amino acid sequence, confirming the primary structure of the peptide.

Table 3: Molecular Mass Verification for this compound

Parameter Value
Chemical Formula C₂₇H₄₆N₁₀O₉S
Theoretical Mass (Monoisotopic) 686.3191 Da
Theoretical Mass (Average) 686.79 Da

| Typical ESI-MS Result (example) | [M+H]⁺ = 687.3264 m/z |

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis (AAA) is a chemical method used to verify the amino acid composition of the peptide and to provide an accurate quantification. danforthcenter.org The process involves two main steps:

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N hydrochloric acid (HCl) for 24 hours. This process breaks all the peptide bonds.

Analysis: The resulting amino acid mixture is separated, identified, and quantified, usually by ion-exchange chromatography or by reverse-phase HPLC after derivatization with a chromophore or fluorophore.

A significant consideration for this compound is the presence of Cysteine. Cysteine is susceptible to oxidation and is often destroyed during standard acid hydrolysis. danforthcenter.org To ensure accurate quantification, a preliminary oxidation step with performic acid is performed to convert Cysteine into the stable Cysteic Acid, which can then be reliably measured. danforthcenter.org The results are presented as a molar ratio of the amino acids, which should be consistent with the peptide's sequence.

Table 4: Expected vs. Experimental Amino Acid Ratios for this compound

Amino Acid Theoretical Ratio Typical Experimental Ratio
Aspartic Acid (Asp) 1 1.02
Glycine (Gly) 1 1.00
Proline (Pro) 1 0.98
Valine (Val) 1 0.99
Cysteine (as Cysteic Acid) 1 0.95

Spectrophotometric and Fluorometric Quantification Methods

Accurate quantification of the peptide concentration is crucial. While AAA provides a highly accurate measure, simpler and faster methods are often used for routine quantification.

The choice of method depends on the peptide's composition. This compound lacks strongly UV-absorbing aromatic residues like Tryptophan or Tyrosine, making quantification at 280 nm impractical.

Peptide Bond Absorbance: Quantification can be based on the absorbance of the peptide bonds at low UV wavelengths (e.g., 205-215 nm). However, this method is non-specific and highly susceptible to interference from any other substances that absorb in this region, including residual solvents or TFA from HPLC purification.

Cysteine-Specific Assays: A more specific approach for this peptide involves targeting the free thiol (-SH) group of the Cysteine residue.

Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with free thiols to produce a yellow-colored product (2-nitro-5-thiobenzoate) that can be quantified spectrophotometrically at 412 nm. This is a common and reliable method for quantifying cysteine-containing peptides.

Osmic Acid Method: A sensitive spectrophotometric method based on the formation of a colored complex between osmic acid and the thiol group of cysteine can also be employed. rsc.orgrsc.org This method is specific for groups that contain sulfur in a form that can be hydrolyzed to a thiol. rsc.org

Table 5: Comparison of Quantification Methods for this compound

Method Principle Wavelength Advantages Disadvantages
Peptide Bond Absorbance UV absorbance of amide bonds ~214 nm Simple, universal for peptides Low specificity, high interference
Ellman's Reagent (DTNB) Colorimetric reaction with free thiol 412 nm Specific for Cysteine, reliable Requires reduced Cysteine, reagent stability

| Osmic Acid Assay | Colorimetric complex formation with thiol | 355 nm | Sensitive and specific rsc.org | Less common, involves hazardous reagent |

Future Perspectives and Challenges in Ac Arg Cys Gly Val Pro Asp Nh2 Research

Development of Novel Research Tools and Probes Based on AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

The creation of specialized research tools and probes derived from the this compound sequence is a critical step in elucidating its biological function. These tools can be instrumental in identifying and characterizing its molecular targets and mechanisms of action.

Potential Research Tools and Probes:

Tool/Probe TypeDescriptionPotential Application
Biotinylated Peptides The peptide is conjugated with biotin, a small molecule with high affinity for streptavidin.Facilitates pull-down assays to identify binding partners and for use in immunoassays like ELISA.
Fluorescently Labeled Peptides A fluorescent dye is attached to the peptide sequence.Enables visualization of the peptide's localization within cells and tissues through techniques like fluorescence microscopy and flow cytometry.
Radiolabeled Peptides A radioactive isotope is incorporated into the peptide structure.Allows for in vivo imaging studies, such as Positron Emission Tomography (PET), to track the peptide's distribution and target engagement in living organisms. nih.gov
Peptide-Drug Conjugates The peptide is linked to a therapeutic agent.Investigational use in targeted drug delivery, where the peptide sequence directs the therapeutic agent to specific cells or tissues.
Affinity Chromatography Resins The peptide is immobilized on a solid support.Used to purify the peptide's binding partners from complex biological mixtures.

The development of these tools often relies on well-established bioconjugation techniques that target specific functional groups within the peptide's amino acid sequence, such as the primary amines or the thiol group of cysteine.

Strategies for Enhancing the Biostability and Target Delivery of this compound for Research Applications

A significant hurdle in the use of peptides in research is their susceptibility to degradation by proteases and their rapid clearance from circulation. conceptlifesciences.com Enhancing the biostability and ensuring targeted delivery of this compound are crucial for its effective application in both in vitro and in vivo studies.

Strategies for Improved Stability and Delivery:

StrategyMechanism of ActionExpected Outcome
Amino Acid Substitution Replacing standard L-amino acids with D-amino acids or other non-natural amino acids. conceptlifesciences.comnih.govIncreased resistance to enzymatic degradation by proteases. conceptlifesciences.comnih.gov
Cyclization Forming a cyclic structure through a covalent bond between the N- and C-termini or between amino acid side chains. conceptlifesciences.comnih.govConstrains the peptide's conformation, making it less accessible to proteases and potentially increasing receptor affinity. nih.gov
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. nih.govIncreases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation. conceptlifesciences.com
Lipidation Attachment of a lipid moiety.Enhances association with plasma proteins, prolonging circulation time, and can improve cell membrane permeability. qub.ac.uk
Nanoparticle Encapsulation Encapsulating the peptide within nanoparticles, such as liposomes or polymeric nanoparticles. sciencex.comProtects the peptide from degradation and can be designed for targeted release at specific sites. sciencex.com

These modifications can be systematically applied and their effects on the peptide's stability and activity can be evaluated using various biochemical and cell-based assays.

Integration of this compound Research into Systems Biology and Omics Studies

To gain a comprehensive understanding of the biological role of this compound, it is essential to move beyond single-target investigations and adopt a systems-level approach. Integrating research on this peptide into systems biology and various "omics" fields can reveal its broader impact on cellular networks.

Integrative Research Approaches:

Proteomics: By using this compound as a probe in affinity purification-mass spectrometry (AP-MS) experiments, researchers can identify its direct and indirect interacting proteins on a global scale.

Transcriptomics: Techniques like RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression in cells or tissues upon treatment with the peptide, providing insights into the signaling pathways it modulates.

Metabolomics: Studying the metabolic profile of cells or organisms in response to the peptide can uncover its influence on metabolic pathways.

Computational Modeling: The data generated from these omics studies can be used to construct and refine computational models of the cellular networks in which this compound is involved. mdpi.com This can help in predicting the peptide's effects and identifying potential new research avenues. mdpi.com

This holistic approach can provide a more complete picture of the peptide's function and its potential as a research tool or therapeutic lead.

Potential for this compound in Combination with Other Investigational Agents

The biological effects of this compound could potentially be enhanced or modified when used in combination with other investigational agents. This combinatorial approach is a common strategy in drug discovery and can reveal synergistic or antagonistic interactions.

Investigational Combinations:

Synergistic Effects: The peptide might enhance the activity of another compound by, for example, increasing its uptake into cells or by targeting a complementary pathway.

Overcoming Resistance: In the context of disease models, the peptide could be used to overcome resistance to another agent by modulating a resistance-conferring pathway.

Multi-target Approach: Combining the peptide with another agent that has a different molecular target can lead to a more robust biological response.

Investigating such combinations requires carefully designed experiments to assess the effects of each agent alone and in combination, often utilizing mathematical models to determine the nature of the interaction (synergy, additivity, or antagonism).

Addressing Challenges in the Translation of this compound Research Findings

The path from basic research findings to potential clinical applications is fraught with challenges, and peptides are no exception. qub.ac.uknih.gov Addressing these translational hurdles early in the research process is crucial for the future development of this compound.

Key Translational Challenges:

ChallengeDescriptionPotential Mitigation Strategies
Large-Scale Synthesis and Purification The cost-effective and scalable synthesis of high-purity peptides can be a significant obstacle.Optimization of solid-phase peptide synthesis (SPPS) protocols, exploring liquid-phase synthesis for larger scales, and developing efficient purification methods.
Pharmacokinetics and Pharmacodynamics (PK/PD) Unfavorable PK/PD properties, such as short half-life and poor bioavailability, can limit a peptide's utility. sciencex.comEmploying the biostability enhancement strategies discussed in section 7.2. and conducting thorough preclinical PK/PD studies.
Immunogenicity The potential for a peptide to elicit an immune response can be a major safety concern.Designing peptide sequences to minimize potential T-cell epitopes and conducting in vitro and in vivo immunogenicity assessments.
Target Validation Ensuring that the identified molecular target of the peptide is relevant to a specific disease process is critical.Rigorous target validation studies using genetic and pharmacological approaches in relevant disease models.

Overcoming these challenges will require a multidisciplinary effort, involving chemists, biologists, and pharmacologists, to advance the research on this compound from the laboratory toward potential future applications.

Q & A

Q. What is the structural and functional significance of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 in cell adhesion mechanisms?

Methodological Answer: The peptide’s sequence includes Arg (R), Cys (C), Gly (G), and Asp (D), with acetyl (AC) and amide (NH2) termini. While the canonical RGD motif (Arg-Gly-Asp) is a well-characterized integrin-binding sequence in fibronectin and vitronectin , this peptide’s divergent spacing (Arg-Cys-Gly-Val-Pro-Asp) suggests a distinct structural conformation. To assess its role in adhesion:

  • Use circular dichroism (CD) to analyze secondary structure (e.g., β-sheet vs. random coil).
  • Perform surface plasmon resonance (SPR) to quantify binding kinetics to integrins (e.g., αvβ3 or α5β1).
  • Compare activity to RGD-containing peptides in cell adhesion assays (e.g., fibroblast attachment assays) .

Q. How can researchers synthesize and purify this compound with high yield and stability?

Methodological Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring cysteine residues are protected (e.g., trityl group) to prevent disulfide bridging.
  • Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Validate purity with mass spectrometry (MS) and stability under physiological conditions (e.g., 37°C in PBS, analyzed over 24–72 hours) .

Q. What analytical techniques are suitable for characterizing the peptide’s stability under varying pH and temperature conditions?

Methodological Answer:

  • High-resolution NMR to monitor conformational changes in response to pH (e.g., Asp protonation states).
  • Differential scanning calorimetry (DSC) to assess thermal denaturation profiles.
  • Size-exclusion chromatography (SEC) to detect aggregation or degradation products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the binding affinity of this compound to integrin receptors, accounting for conformational variability?

Methodological Answer:

  • Integrate computational and experimental approaches :
    • Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model peptide flexibility and potential binding poses.
    • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Employ alanine scanning mutagenesis on integrin receptors to identify critical residues for interaction .
  • Control for buffer composition (e.g., divalent cations like Mg²⁺ are required for integrin activation) .

Q. What strategies resolve contradictory data on the peptide’s biological activity across cell types or assay conditions?

Methodological Answer:

  • Systematic variable testing :
    • Compare activity in primary cells vs. immortalized lines (e.g., HUVECs vs. HeLa) to assess cell-type specificity.
    • Vary assay matrices (e.g., fibronectin-coated plates vs. collagen) to identify co-factor dependencies.
  • Meta-analysis of literature :
    • Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
    • Use RNA-seq to correlate integrin subunit expression levels with peptide responsiveness .

Q. How can researchers optimize molecular dynamics simulations to model peptide-integrin interactions despite structural flexibility?

Methodological Answer:

  • Enhanced sampling techniques :
    • Implement replica exchange MD (REMD) or metadynamics to explore conformational landscapes.
    • Validate simulations with small-angle X-ray scattering (SAXS) data to ensure agreement with experimental radius of gyration (Rg).
  • Force field selection :
    • Test CHARMM36m vs. ff19SB for improved side-chain rotamer accuracy .

Data Presentation and Reproducibility

Q. What frameworks ensure rigorous reporting of experimental results for this compound studies?

Methodological Answer:

  • Follow ACS Style Guide standards for data sharing and chemical structure representation (e.g., SMILES notation) .
  • Include raw data repositories (e.g., Zenodo) and detailed protocols for synthesis, purification, and assay conditions .
  • Use STREGA guidelines for MD simulation reporting (e.g., trajectory length, equilibration criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.